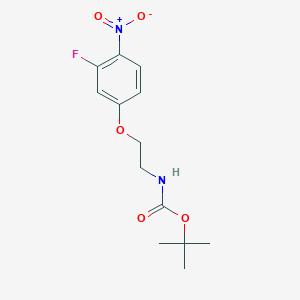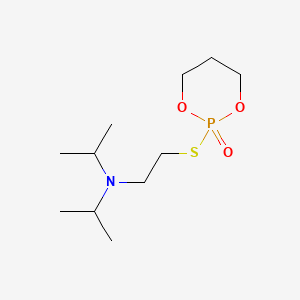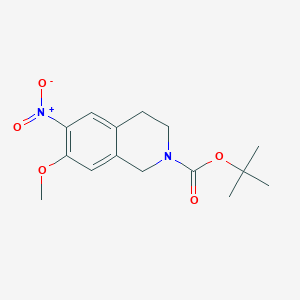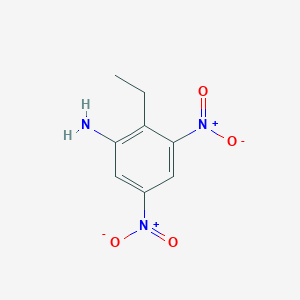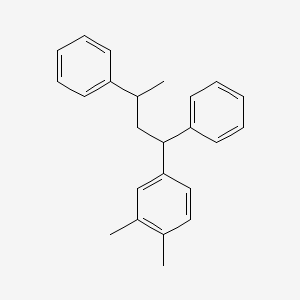
4-(5-Bromo-2-pyridinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-pyridinyl)benzonitrile is an organic compound with the molecular formula C12H7BrN2. It is a derivative of benzonitrile, where a bromine atom is substituted at the 5-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-pyridinyl)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a pyridine derivative followed by a cyanation reaction. For instance, the bromination can be achieved using N-bromosuccinimide in a solvent like dichloromethane at low temperatures . The subsequent cyanation can be performed using reagents such as copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixed solvent system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-2-pyridinyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-2-pyridinyl)benzonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of photochromic materials, which have applications in high-density storage, fluorescence switching, and bioimaging.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Chemical Research: It is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-2-pyridinyl)benzonitrile depends on its application. In photochromic materials, the compound undergoes reversible structural changes upon exposure to ultraviolet light, leading to changes in its optical properties . These changes are often monitored using techniques like infrared spectroscopy and ultraviolet-visible absorption spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
4-(5-Bromo-2-thienyl)benzonitrile: Contains a thiophene ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness
4-(5-Bromo-2-pyridinyl)benzonitrile is unique due to the presence of both a bromine atom and a pyridine ring, which confer specific electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and materials with specialized functions .
Eigenschaften
Molekularformel |
C12H7BrN2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
4-(5-bromopyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C12H7BrN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H |
InChI-Schlüssel |
HRHXBSYSUDDCGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


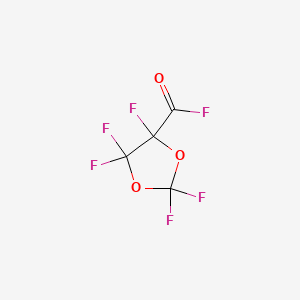

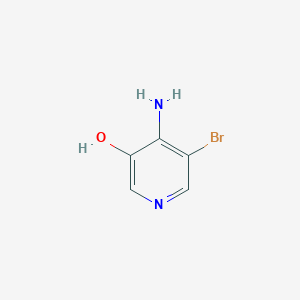

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
